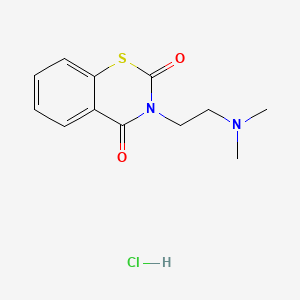
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system with a dimethylaminoethyl group attached to the third position. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2H-1,3-benzothiazine-2,4(3H)-dione with 2-chloroethylamine to introduce the dimethylaminoethyl group. This reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound may be investigated for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride is similar to other benzothiazine derivatives, such as 1,4-benzothiazine and 1,2,4-benzothiadiazine-1,1-dioxide. it is unique in its structure and potential applications. The presence of the dimethylaminoethyl group distinguishes it from other compounds in the benzothiazine class.
List of Similar Compounds
1,4-Benzothiazine
1,2,4-Benzothiadiazine-1,1-dioxide
2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives
Eigenschaften
CAS-Nummer |
81735-44-6 |
|---|---|
Molekularformel |
C12H15ClN2O2S |
Molekulargewicht |
286.78 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-13(2)7-8-14-11(15)9-5-3-4-6-10(9)17-12(14)16;/h3-6H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
UCJJUDKBYDAXEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


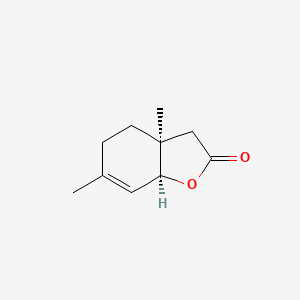
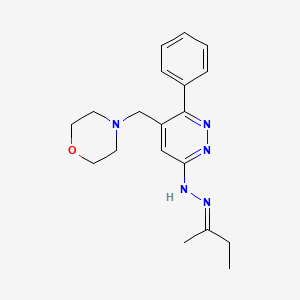
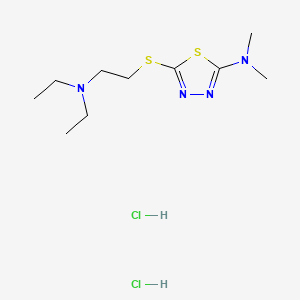
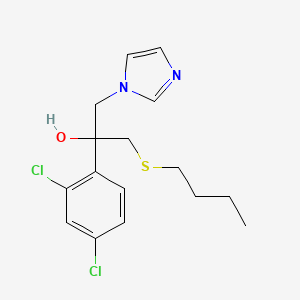

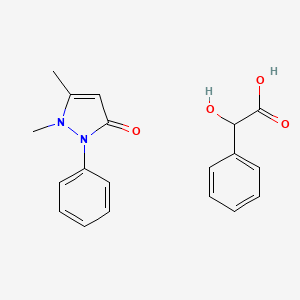
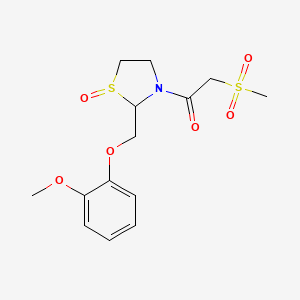
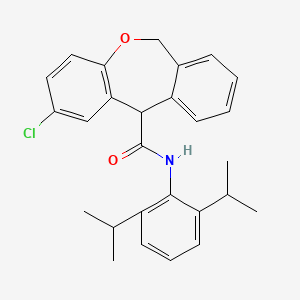
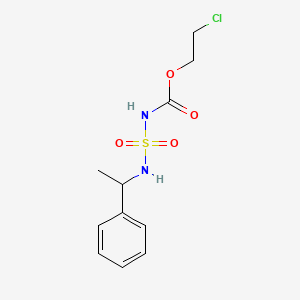
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
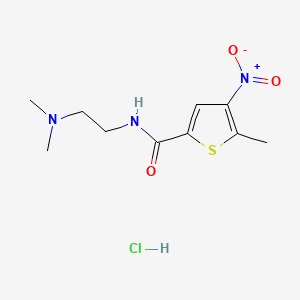
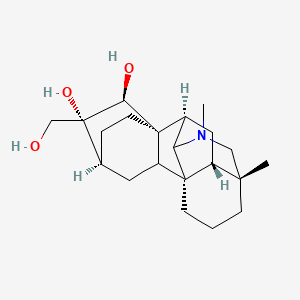
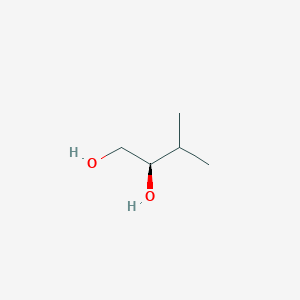
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
